molecular formula C11H10N4S B075028 Di-2-pyridylthiourea CAS No. 1212-30-2

Di-2-pyridylthiourea

Cat. No.: B075028
CAS No.: 1212-30-2
M. Wt: 230.29 g/mol
InChI Key: VADXORVZZWERFF-UHFFFAOYSA-N
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Description

Di-2-pyridylthiourea is an organic compound with the chemical formula C₁₁H₁₀N₄S. It is a derivative of thiourea, where two pyridyl groups are attached to the thiourea moiety. This compound is known for its versatile applications in various fields, including organic synthesis, coordination chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-2-pyridylthiourea can be synthesized through the reaction of pyridine-2-thiol with thiourea under basic conditions. The reaction typically involves the use of a solvent such as ethanol or water. The mixture is heated to promote the reaction, and the product is then isolated through crystallization or centrifugation .

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. The reaction is carried out in large reactors with controlled temperature and pH conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Di-2-pyridylthiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfoxides.

    Reduction: It can be reduced to form thiols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyridyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Disulfides, sulfoxides.

    Reduction: Thiols, amines.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of di-2-pyridylthiourea involves its ability to form stable complexes with metal ions. These complexes can interact with various biological targets, such as enzymes and receptors, leading to modulation of their activity. The compound’s sulfur and nitrogen atoms play a crucial role in binding to metal ions and facilitating these interactions .

Comparison with Similar Compounds

Di-2-pyridylthiourea can be compared with other thiourea derivatives, such as:

    Thiourea: The parent compound, which lacks the pyridyl groups.

    N-phenylthiourea: A derivative with a phenyl group instead of pyridyl groups.

    N,N’-diphenylthiourea: A derivative with two phenyl groups.

Uniqueness

This compound is unique due to the presence of pyridyl groups, which enhance its ability to form stable complexes with metal ions. This property makes it particularly valuable in coordination chemistry and materials science .

Properties

IUPAC Name

1,3-dipyridin-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADXORVZZWERFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=S)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153177
Record name Urea, 1,3-bis(2-pyridyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212-30-2
Record name N,N′-Di-2-pyridinylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1,3-bis(2-pyridyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-2-pyridylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112709
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di-2-pyridylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, 1,3-bis(2-pyridyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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